2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride
Overview
Description
The compound “2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride” is a derivative of 1,2,4-triazole . The 1,2,4-triazole ring is a popular scaffold in drug design due to its ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride”, is characterized by the presence of a triazole ring. This ring tends to exhibit prototropic tautomerism, which is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural characterization of biologically active derivatives of 1,2,4 triazoles, including compounds structurally similar to the target chemical, have been conducted. These studies involve analyzing intermolecular interactions in the crystalline solid state and evaluating these interactions through computational methods (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Antimicrobial Activities
- Some novel derivatives of 1,2,4-triazole have demonstrated antimicrobial activities. These compounds have been synthesized and tested for their effectiveness against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
- Synthesis of triazole-thiazolidine clubbed heterocyclic compounds has been carried out, and these compounds have been screened for their antimicrobial behavior (Rameshbabu, Gulati, & Patel, 2019).
Pharmacological Properties
- The pharmacological properties of 1,2,4-triazole derivatives, including their potential as antimicrobial, antifungal, anti-inflammatory, and central nervous system stimulants, have been investigated (Hlazunova, 2020).
- The use of related compounds for hepatoprotective remedies in animals, as well as their antioxidant and immunostimulating agents, has been studied (Parchenko, Parhomenko, & Izdepsky, 2013).
Enzyme Inhibition
- Azinane triazole-based derivatives have been synthesized and evaluated as effective inhibitors of enzymes like acetylcholinesterase, α-glucosidase, urease, lipoxygenase, and butyrylcholinesterase, indicating their potential in treating conditions like Alzheimer’s disease and diabetes mellitus (Asif, Kamal, Rehman, Rasool, & Akash, 2022).
Molecular Docking and Anticancer Properties
- Studies involving molecular docking and analysis of anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole have been conducted, indicating potential in cancer treatment (Karayel, 2021).
properties
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-12-6-10-11-8(12)7-4-2-3-5-9-7;;/h6-7,9H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXADMYPMQHOHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.